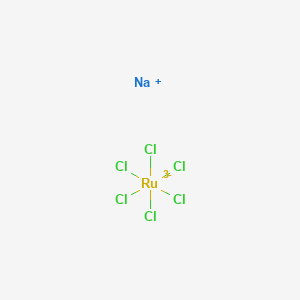
Glucagon, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucagon, hydrochloride is a peptide hormone produced by the alpha cells of the pancreas. It plays a crucial role in glucose metabolism by raising the concentration of glucose and fatty acids in the bloodstream. This hormone is essential for maintaining blood glucose levels, especially during fasting or hypoglycemic conditions. This compound is also used as a medication to treat severe hypoglycemia and as a diagnostic aid in radiologic exams to temporarily inhibit the movement of the gastrointestinal tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glucagon, hydrochloride involves the recombinant DNA technology where the gene encoding glucagon is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed glucagon is then purified and converted into its hydrochloride salt form. The process involves several steps, including fermentation, cell lysis, protein purification, and lyophilization to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is subjected to downstream processing, which includes cell disruption, protein extraction, purification using chromatography techniques, and finally, conversion to the hydrochloride salt form. The product is then lyophilized and packaged for medical use .
Analyse Des Réactions Chimiques
Types of Reactions: Glucagon, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide to enhance its stability, activity, or delivery.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize specific amino acid residues in this compound.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol are used to reduce disulfide bonds in the peptide.
Substitution: Chemical modifications, such as nitration or amidation, can be performed using reagents like tetranitromethane or carbodiimides.
Major Products Formed: The major products formed from these reactions include modified glucagon derivatives with altered biological activity or stability. For example, nitration of tyrosine residues can enhance the biological activity of glucagon .
Applications De Recherche Scientifique
Glucagon, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies related to peptide synthesis, protein folding, and stability.
Biology: Glucagon is crucial for understanding glucose metabolism, hormone regulation, and pancreatic function.
Medicine: It is used in the treatment of severe hypoglycemia, as a diagnostic aid in radiologic exams, and in research on diabetes and metabolic disorders.
Industry: this compound is used in the development of new therapeutic agents and drug delivery systems
Mécanisme D'action
Glucagon, hydrochloride exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor, on the surface of target cells. This binding activates adenylate cyclase, which increases intracellular cyclic AMP levels. The elevated cyclic AMP activates protein kinase A, leading to the phosphorylation of various enzymes involved in glycogenolysis and gluconeogenesis. This results in the breakdown of glycogen to glucose and the synthesis of glucose from non-carbohydrate sources, thereby raising blood glucose levels .
Comparaison Avec Des Composés Similaires
Insulin: Unlike glucagon, insulin lowers blood glucose levels by promoting glucose uptake and storage.
Glucagon-like peptide-1 (GLP-1): GLP-1 is another peptide hormone that enhances insulin secretion and inhibits glucagon release.
Epinephrine: This hormone also raises blood glucose levels but through different mechanisms involving adrenergic receptors.
Uniqueness of Glucagon, Hydrochloride: this compound is unique in its ability to rapidly increase blood glucose levels by directly stimulating glycogenolysis and gluconeogenesis. Its use as a diagnostic aid in radiologic exams and its role in emergency treatment of severe hypoglycemia further highlight its distinct applications compared to other similar compounds .
Propriétés
Numéro CAS |
11140-85-5 |
|---|---|
Formule moléculaire |
C6H9ClO5 |
Poids moléculaire |
196.58566 |
Synonymes |
Glucagon, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


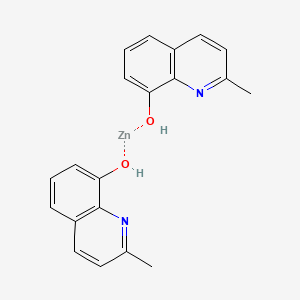
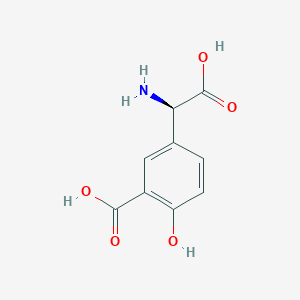
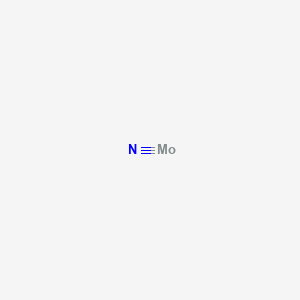
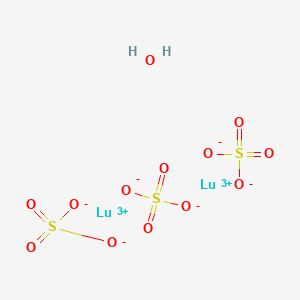
![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)
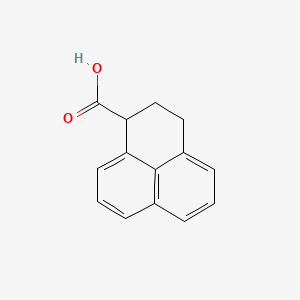
![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
